1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid
Description
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid is a cyclopropane derivative featuring a 3,4-dimethylbenzenesulfonyl group attached to one carbon of the cyclopropane ring and a carboxylic acid substituent on another. The compound combines the steric strain of the cyclopropane ring with the electron-withdrawing sulfonyl group, which enhances the acidity of the carboxylic acid moiety. These structural attributes influence its physicochemical properties, such as solubility, stability, and reactivity, making it a candidate for pharmaceutical and synthetic applications .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-8-3-4-10(7-9(8)2)17(15,16)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUHEORSHLSIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2(CC2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357167 | |
| Record name | 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505071-93-2 | |
| Record name | Cyclopropanecarboxylic acid, 1-[(3,4-dimethylphenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505071-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid typically involves the following steps:
Formation of the Benzenesulfonyl Intermediate: The starting material, 3,4-dimethylbenzenesulfonyl chloride, is prepared by sulfonation of 3,4-dimethylbenzene with chlorosulfonic acid.
Cyclopropanation: The benzenesulfonyl chloride is then reacted with cyclopropane carboxylic acid under basic conditions to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Cyclopropanation Reactions
The compound serves as a precursor in cyclopropane ring modifications. A novel nitrogen ylide-mediated cyclopropanation method achieves >95% conversion using:
-
Reagents : t-Butyl bromoacetate + DABCO
-
Conditions : Anhydrous CH₂Cl₂ at 35–40°C
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Key Product : Pyrimidinyl trans-cyclopropane derivatives (e.g., 2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylic acid) .
Oxidation Reactions
The carboxylic acid moiety undergoes oxidation to form stable intermediates:
Decarboxylative Halogenation
The compound participates in Hunsdiecker–Borodin-type reactions for C–X bond formation:
Mechanism :
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Radical initiation via homolytic cleavage of Pb–O bonds in lead carboxylates
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Halogen radical coupling with alkyl radicals
| Halogen Source | Conditions | Major Product | Selectivity | Source |
|---|---|---|---|---|
| Br₂/CCl₄ | 110°C, Pb(OAc)₄ catalyst | 3,4-Dimethylbenzenesulfonyl bromide | 91% | |
| Cl₂ gas | H₂SO₄, 0°C | Polychlorinated aryl derivatives | 78% |
Reduction Reactions
Controlled reduction targets specific functional groups:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | Alcohol derivatives | Retains cyclopropane ring | |
| H₂/Pd-C | 50 psi, EtOH, 25°C | Cyclopropane methanol | No ring opening observed |
Ring-Opening Reactions
The strained cyclopropane ring undergoes cleavage under specific conditions:
| Reagent | Conditions | Product | Mechanism | Source |
|---|---|---|---|---|
| HBr/AcOH | Reflux, 6 hrs | 1-Bromo-3-(3,4-dimethylphenyl)sulfonylpropane | Electrophilic addition | |
| Ozone | CH₂Cl₂, −78°C | Dicarbonyl compounds | [3+2] Cycloaddition |
Substitution Reactions
The sulfonyl group directs electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Positional Selectivity | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to sulfonyl | 83% | |
| Friedel-Crafts | AlCl₃, PhCl, 80°C | Ortho to methyl groups | 67% |
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C12H14O3S
- Molecular Weight : 238.30 g/mol
- IUPAC Name : 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid
The compound features a cyclopropane ring that introduces significant ring strain, enhancing its reactivity compared to larger cyclic compounds. The sulfonyl group also plays a crucial role in its electrophilic character, facilitating various chemical reactions.
Organic Synthesis
This compound serves as a building block in organic synthesis. Its unique structure allows it to be transformed into more complex molecules through various chemical reactions, including substitution and addition reactions. The compound is particularly useful for synthesizing derivatives that may exhibit enhanced biological activity or novel properties.
Research has indicated that this compound may possess antimicrobial and anti-inflammatory properties , making it a candidate for further biological evaluation. Preliminary studies suggest that it can interact with specific molecular targets due to the electrophilic nature of the sulfonyl group.
Case Study: Antimicrobial Properties
A study evaluating the antimicrobial efficacy of various compounds found that derivatives of this compound exhibited notable activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
These findings suggest the potential for developing new antimicrobial agents based on this compound's structure.
Pharmaceutical Development
The compound is being explored as a lead compound for pharmaceutical development. Its unique properties may allow it to act on specific biological pathways, potentially leading to new therapeutic agents for treating various diseases.
Case Study: Anti-inflammatory Activity
In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. Further research is needed to elucidate the exact mechanisms involved.
Industrial Applications
In industry, this compound is utilized in the synthesis of specialty chemicals and materials with tailored properties. Its ability to undergo various chemical transformations makes it valuable for producing compounds with specific functionalities required in different applications.
Structural Comparison
The compound can be compared with similar compounds such as:
- 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid
- 1-(3,4-Dimethyl-benzenesulfonyl)-cyclohexanecarboxylic acid
These compounds differ by the size of their cyclic structures (cyclopentane and cyclohexane), which influences their steric and electronic properties. The cyclopropane derivative is unique due to its higher ring strain and reactivity.
| Compound Name | Cyclo Structure | Unique Features |
|---|---|---|
| This compound | Cyclopropane | High reactivity due to ring strain |
| 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid | Cyclopentane | Lower strain; different reactivity profile |
| 1-(3,4-Dimethyl-benzenesulfonyl)-cyclohexanecarboxylic acid | Cyclohexane | Even lower strain; distinct chemical behavior |
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclopropane ring, due to its strained nature, can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Derivatives with Aromatic Substituents
2.1.1. 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic Acid ()
- Structure : Features a 3,4-dimethoxyphenyl group instead of the 3,4-dimethylbenzenesulfonyl group.
- Key Differences :
- Substituent Effects : Methoxy groups are electron-donating, contrasting with the electron-withdrawing sulfonyl group. This reduces the acidity of the carboxylic acid in the dimethoxy analog compared to the target compound.
- Molecular Weight : The dimethoxy analog has a molecular weight of 222.24 g/mol (C₁₂H₁₄O₄), while the target compound (estimated molecular formula: C₁₂H₁₄O₄S) has a higher molecular weight (~254.3 g/mol) due to the sulfur atom in the sulfonyl group.
- Applications : Methoxy-substituted analogs are often explored as intermediates in drug synthesis or antioxidants, whereas sulfonyl-containing compounds are studied for enzyme inhibition or antimicrobial activity .
2.1.2. 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide ()
- Structure : Contains a bromophenyl group and an amide functional group, with a cyclopropene (unsaturated) ring.
- Key Differences :
- Ring Saturation : The cyclopropene ring introduces strain and reactivity due to the double bond, unlike the saturated cyclopropane in the target compound.
- Functional Groups : The amide group in this compound alters polarity and hydrogen-bonding capacity compared to the carboxylic acid in the target molecule.
- Synthesis : Prepared via coupling reactions with diethylamine (77% yield), contrasting with sulfonylation routes likely required for the target compound .
Cyclopropane Derivatives with Sulfonyl Groups
2.2.1. 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentane-carboxylic Acid ()
- Structure : Cyclopentane ring instead of cyclopropane.
- Key Differences :
- Ring Strain : Cyclopentane lacks the angle strain of cyclopropane, conferring greater stability but reduced reactivity.
- Molecular Weight : Higher molecular weight (C₁₄H₁₈O₄S, 282.36 g/mol) due to the larger ring.
- Applications : Cyclopentane analogs are often used in polymer chemistry, whereas cyclopropane derivatives are explored for bioactivity due to their unique strain .
2.2.2. {2-[(1S)-1-(3-Ethoxy-4-Methoxy-phenyl)-2-Methanesulfonyl-ethyl]-3-Oxo-2,3-Dihydro-1H-isoindol-4-yl}amide ()
- Structure : Contains a cyclopropane-carboxylic acid amide with ethoxy and methoxy substituents.
- Patent Relevance: This compound is formulated for specific pharmacological applications, highlighting the role of sulfonyl groups in drug design .
Non-Cyclopropane Carboxylic Acid Analogs
2.3.1. Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) ()
- Structure: A phenylpropenoic acid with hydroxyl groups instead of sulfonyl or methyl substituents.
- Key Differences :
- Bioactivity : Caffeic acid is a natural antioxidant, whereas sulfonyl-containing cyclopropanes may exhibit enzyme-inhibitory or antimicrobial properties.
- Solubility : The hydroxyl groups in caffeic acid improve water solubility, whereas the sulfonyl group in the target compound may enhance lipid solubility .
Research Implications and Gaps
- Synthetic Routes : highlights coupling reactions for cyclopropane derivatives, but sulfonylation methods for the target compound require further elaboration.
- Structure-Activity Relationships (SAR) : Systematic studies comparing substituent effects (e.g., sulfonyl vs. methoxy) on bioactivity are needed.
Biological Activity
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H14O4S
- Molecular Weight : 270.30 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes involved in metabolic pathways, thereby modulating biological processes such as cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, suggesting its utility as a chemotherapeutic agent. For instance, a study demonstrated that derivatives of cyclopropanecarboxylic acids exhibited significant cytotoxic effects against hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacterial strains, which could be beneficial in treating infections caused by resistant bacteria .
Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of various cyclopropane derivatives, including this compound, reported that the compound significantly reduced cell viability in cancer models. The mechanism was attributed to the induction of oxidative stress leading to cell death .
Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an alternative to conventional antibiotics .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling cyclopropane-carboxylic acid derivatives with substituted benzenesulfonyl chlorides. For example, electro-induced Hofmann rearrangement (as described for structurally related cyclopropane-carboxylic acids) can generate cyclopropylamine intermediates, which may undergo sulfonylation . Key parameters include:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of cyclopropane precursor to 3,4-dimethyl-benzenesulfonyl chloride to minimize side reactions.
- Temperature control : Reactions are often conducted at 0–5°C to suppress sulfonic acid byproduct formation.
- Purification : Recrystallization using aqueous ethanol (70% v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating high-purity products .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Melting point analysis : Compare observed values (e.g., 110–114°C for analogous compounds) with literature data to assess purity .
- HPLC : Employ a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for retention time consistency .
- Spectroscopy : Validate via H NMR (cyclopropane ring protons at δ 1.2–1.8 ppm) and FT-IR (sulfonyl S=O stretch at ~1360 cm) .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Storage : Keep at –20°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonyl group .
- Waste disposal : Segregate acidic waste and neutralize with sodium bicarbonate before transferring to licensed hazardous waste facilities .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal exposure to sulfonic acid derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Computational validation : Use density functional theory (DFT) to simulate C NMR shifts (referencing NIST’s cyclopropane-carboxylic acid data) and compare with experimental results .
- Solvent effects : Account for solvent polarity in simulations; for example, DMSO-d may downfield-shift carboxylic protons by 0.3–0.5 ppm .
- Cross-validation : Employ tandem mass spectrometry (LC-MS/MS) to confirm molecular ion peaks and fragmentation patterns .
Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in biological systems?
Methodological Answer:
- Substituent modulation : Synthesize analogs with electron-withdrawing (e.g., –CF) or donating (–OCH) groups on the benzenesulfonyl ring to assess effects on bioactivity .
- Biological assays : Test inhibitory activity against sulfotransferase enzymes using fluorogenic substrates (e.g., 4-methylumbelliferone sulfate) .
- Molecular docking : Model interactions with protein targets (e.g., cyclooxygenase-2) to identify critical hydrogen bonds with the sulfonyl group .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Methodological Answer:
- Solvent screening : Perform incremental solubility tests in binary solvent systems (e.g., DMSO/water gradients) to identify optimal conditions for biological assays .
- pH-dependent solubility : Adjust buffer pH to 6.5–7.4 (physiological range) and measure solubility via UV-Vis spectroscopy at λ = 260 nm .
- Co-solvent systems : Use 10% Tween-80 in PBS to enhance aqueous solubility without destabilizing the cyclopropane ring .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Methodological Answer:
- Acidic hydrolysis : The sulfonyl group stabilizes the cyclopropane ring via electron withdrawal, reducing ring-opening rates in HCl (pH < 2) .
- Basic degradation : In NaOH (pH > 10), the carboxylic acid deprotonates, increasing electron density on the cyclopropane and accelerating ring cleavage. Monitor degradation via H NMR (loss of cyclopropane signals at δ 1.2–1.8 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
